molecular formula C15H18BrN5O B2992621 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097869-33-3

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2992621
CAS RN: 2097869-33-3
M. Wt: 364.247
InChI Key: ONJHCUNFDGHFAI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyridazine ring . The presence of these rings suggests that this compound might be involved in various biological activities.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromopyrimidinyl group is likely to be electron-withdrawing, which could have implications for the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The bromine atom on the pyrimidine ring could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and potentially more reactive .

Scientific Research Applications

Synthesis and Derivative Formation

Research on related bromopyrimidine and piperidine compounds has led to the development of various novel derivatives with potential applications in medicinal chemistry. A study by Rahimizadeh, Nikpour, and Bakavoli (2007) demonstrated a method for obtaining pyrimido[4,5-e][1,3,4]thiadiazine derivatives from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine. This process involves treatment with carbon disulfide and several alkyl halides, leading to compounds with potential biological activity (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Pharmacological Potential

Further extending the chemistry of bromopyrimidine derivatives, Amr, Maigali, and Abdulla (2008) synthesized a series of pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing compounds with notable analgesic and antiparkinsonian activities. This indicates the potential utility of bromopyrimidine compounds in developing new therapeutic agents (Amr, Maigali, & Abdulla, 2008).

Advanced Synthetic Routes

Micouin et al. (1994) explored the synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives, highlighting the versatility of bromopyrimidines and related structures in synthesizing complex molecules with potential application in stereochemistry and drug design (Micouin et al., 1994).

Analgesic Activity and Synthesis Methods

Chaudhary et al. (2012) reported on the synthesis of novel pyrimidine derivatives showing significant analgesic activity without ulcerogenic effects, demonstrating the therapeutic potential of bromopyrimidine derivatives in pain management (Chaudhary et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on the components of the molecule, it could potentially be harmful if ingested or if it comes into contact with the skin or eyes .

properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJHCUNFDGHFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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